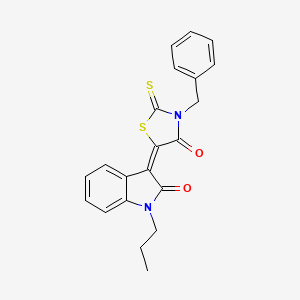![molecular formula C27H23ClN2O6S B11629942 methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)
methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazol, un anillo de pirrol y varios grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo implica múltiples pasos, incluida la formación de los anillos de tiazol y pirrol, seguida de la introducción de varios sustituyentes. Las rutas sintéticas comunes incluyen:
Formación del Anillo de Tiazol: Esto se puede lograr mediante la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Formación del Anillo de Pirrol: La síntesis de Paal-Knorr se utiliza a menudo, que implica la ciclización de compuestos 1,4-dicarbonílicos con amoníaco o aminas primarias.
Introducción de Sustituyentes: Se introducen varios grupos funcionales mediante reacciones como la acilación de Friedel-Crafts, la sustitución nucleófila y la esterificación.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como PCC (Clorocromato de piridinio).
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos a través de reacciones de sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: PCC, DMSO (Dimetilsulfóxido) y ácido acético.
Reducción: NaBH4, LiAlH4 (Hidruro de aluminio y litio).
Sustitución: Nucleófilos como aminas, tioles y alcóxidos.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de enfermedades infecciosas y el cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.
Interacción con el ADN: Unión al ADN y afecta la expresión génica.
Modulación de la Actividad del Receptor: Interacción con receptores de la superficie celular y alteración de las vías de transducción de señales.
Comparación Con Compuestos Similares
El 2-[2-(3-clorofenil)-4-hidroxi-3-{[3-metil-4-(prop-2-en-1-iloxi)fenil]carbonil}-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de metilo se puede comparar con otros compuestos similares, como:
Derivados de Imidazol: Conocidos por su amplia gama de actividades biológicas.
Derivados de Tiazol: Utilizados en diversas aplicaciones terapéuticas.
Derivados de Pirrol: Estudiados por sus propiedades antimicrobianas y anticancerígenas.
Propiedades
Fórmula molecular |
C27H23ClN2O6S |
|---|---|
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H23ClN2O6S/c1-5-11-36-19-10-9-17(12-14(19)2)22(31)20-21(16-7-6-8-18(28)13-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+ |
Clave InChI |
QHEJLUQYWPKELD-LSDHQDQOSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)/O)OCC=C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)

![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629898.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629904.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11629912.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)

